![molecular formula C20H13ClN2O2S B2849783 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-chlorobenzamide CAS No. 325979-19-9](/img/structure/B2849783.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-chlorobenzamide” is a compound that contains a benzothiazole ring. Benzothiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzothiazoles have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Molecular Structure Analysis
The benzothiazole and chromene ring systems are almost coplanar, with their planes parallel to (110); the toluene ring system is rotated by ca 40 out of the chromene plane . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique
Antibacterial Agents
The benzothiazole moiety of Oprea1_746720 has been associated with significant antibacterial properties. Research indicates that derivatives of this compound exhibit promising activity against various bacterial strains, including Staphylococcus aureus . The compound’s ability to inhibit bacterial growth makes it a potential candidate for developing new antibacterial drugs, especially in the face of rising antibiotic resistance.
Antifungal Applications
Similar to its antibacterial uses, Oprea1_746720 shows potential as an antifungal agent. Its structural analogs have been tested against fungi like Candida albicans and Aspergillus niger , showing promising results . This opens up avenues for the compound’s use in treating fungal infections, which are a significant concern in immunocompromised patients.
Anticancer Research
Benzothiazole derivatives, including Oprea1_746720, are being explored for their anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation. The specific mechanisms through which they act, such as interference with cell signaling pathways, are subjects of ongoing research .
Optical Materials
The structural properties of Oprea1_746720 make it suitable for use in optical materials. Studies involving its analogs have shown potential in the development of materials with specific optical characteristics, useful in devices like sensors and displays .
Pharmacokinetic Profiling
Oprea1_746720 and its derivatives have been subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations to determine their pharmacokinetic profiles. This is crucial for assessing the compound’s suitability as a drug candidate, ensuring it has favorable absorption and distribution characteristics while being non-toxic .
Larvicidal and Adulticidal Activities
Research into benzothiazole derivatives has revealed their potential in controlling mosquito populations by exhibiting larvicidal and adulticidal activities. Oprea1_746720 could be part of efforts to develop safer and more effective insecticides, particularly against species like Aedes aegypti .
Material Science
The compound’s unique chemical structure lends itself to various applications in material science. It could be used to synthesize new materials with desirable properties such as enhanced durability, conductivity, or thermal stability.
Drug Discovery
Lastly, Oprea1_746720 plays a role in drug discovery, serving as a scaffold for synthesizing new compounds. Its benzothiazole core is a versatile structure that can be modified to create a wide range of therapeutic agents with potential applications across different diseases .
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2S/c21-13-7-5-12(6-8-13)19(25)22-14-9-10-17(24)15(11-14)20-23-16-3-1-2-4-18(16)26-20/h1-11,24H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPQAAAXCKUXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-chlorobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.